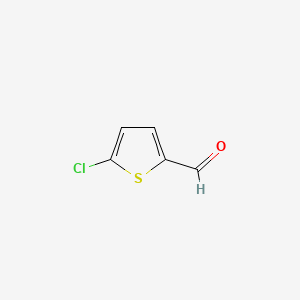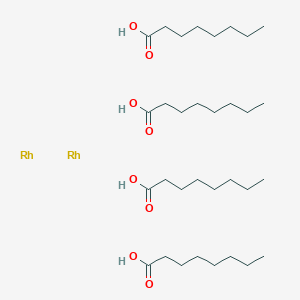
Zebularine
Übersicht
Beschreibung
Zebularine is a nucleoside analog of cytidine . It is a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has also been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Synthesis Analysis
Zebularine is synthesized as an inhibitor of cytidine deaminase . It is believed that the metabolic activation of Zebularine requires it to be phosphorylated and incorporated into DNA . It forms a deoxynucleotide triphosphate that incorporates into DNA at the GCGC target site of DNA methyl transferase .
Molecular Structure Analysis
Zebularine is a structural analog of methylcytosine (mC), which is incorporated into the DNA molecules where it can establish stable bounds with DMT and inactivate them . Zebularine and all its metabolites have large LUMO-HOMO energy differences indicating that they will be chemically stable .
Chemical Reactions Analysis
Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been suggested that the enhanced chemical stability of Zebularine is responsible for its oral activity .
Physical And Chemical Properties Analysis
Zebularine is a chemically stable, cytidine analog . Its chemical formula is C9H12N2O5 and it has a molar mass of 228.202 g·mol−1 . Zebularine is quite stable with half-lives of 44 and 68 h at pH 1.0 and 2.0, respectively and shows no evidence of decomposition after more than a week at pH 5 .
Wissenschaftliche Forschungsanwendungen
Enhancement of Anthocyanin Accumulation in Plants
Zebularine has been studied for its effects on anthocyanin accumulation in grapevine cell suspensions. It was found to increase anthocyanin levels in light conditions and induce production even in the dark, suggesting a link between DNA methylation and anthocyanin synthesis .
Influence on Plant Growth and Development
Research indicates that Zebularine can affect plant growth. Apical explants treated with Zebularine showed recovery and root development after being transferred to a non-supplemented medium, highlighting its transitory and local effects .
Potential Therapeutic Effects in Kidney Obstruction
Zebularine may have protective effects against kidney tissue damage caused by obstruction. Studies have shown that it can influence the expression of DNA methyltransferases (DNMTs) like DNMT1 and DNMT3b, which are crucial in cellular processes .
Potentiation of Anti-Tumor Immunity
There is evidence that Zebularine can enhance the efficacy of anti-cancer immunotherapies by inducing tumor immunogenicity. This could improve the outcomes of treatments like checkpoint inhibitors and chimeric antigen receptor T cell therapy .
Protection Against Blood-Brain-Barrier Disruption
Zebularine has been assessed for its role in protecting against blood-brain-barrier disruption, which is a significant issue in ischemic stroke. Its inhibition of DNA methyltransferase suggests potential therapeutic applications for vascular-related brain conditions .
Wirkmechanismus
Target of Action
Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .
Mode of Action
Zebularine acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Biochemical Pathways
Zebularine affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, Zebularine can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, Zebularine has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .
Pharmacokinetics
The pharmacokinetics of Zebularine have been studied in various species . In mice, plasma Zebularine concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .
Result of Action
The inhibition of DNA methylation by Zebularine can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of Zebularine reduced the average number of polyps from 58 to 1 .
Safety and Hazards
Zukünftige Richtungen
Zebularine has been proposed for clinical evaluation as an oral antitumor agent . It has been found to possess modest antitumor activity against murine B16 melanoma, P388 leukemia and L1210 leukemia and showed activity against when administered i.p. or orally . In future work, more functional assays will be introduced to highlight the protective effects of Zebularine on injured endothelial cells .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZTTQVRYEKCR-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958099 | |
| Record name | 1-Pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zebularine | |
CAS RN |
3690-10-6 | |
| Record name | Zebularine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zebularine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zebularine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEBULARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A9Y5SX0GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)

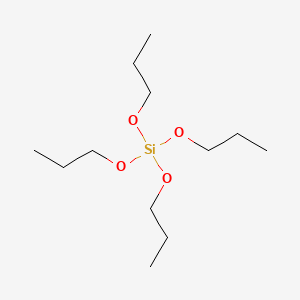
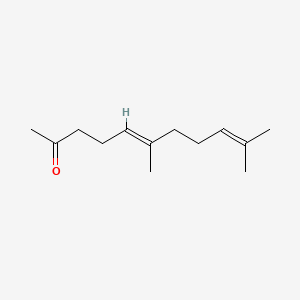
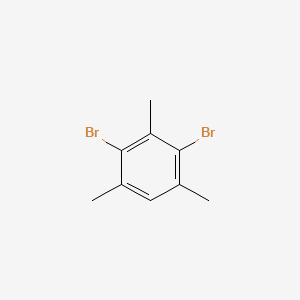
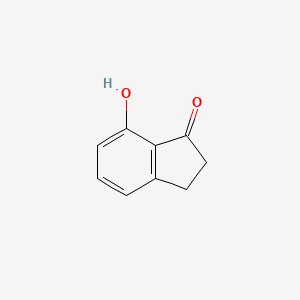
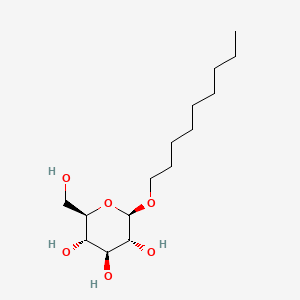
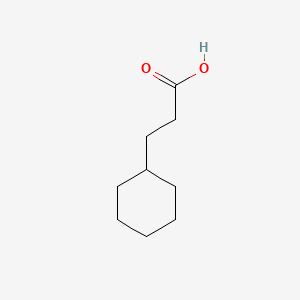
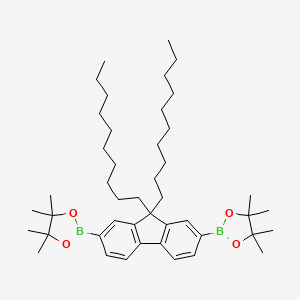
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)
